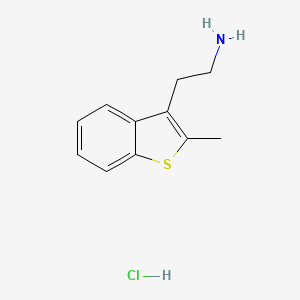

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Description

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride is a substituted benzothiophene derivative characterized by a methyl group at the 2-position of the benzothiophene core and an ethylamine side chain at the 3-position, forming a hydrochloride salt. The benzothiophene core provides aromaticity and sulfur-based electronic effects, while the ethylamine group facilitates hydrogen bonding and ionic interactions, critical for biological activity .

Properties

IUPAC Name |

2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIURZZBNQJNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation and Nucleophilic Substitution

A two-step strategy involves:

- Chloromethylation : Treating 2-methylbenzothiophene with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of ZnCl₂ at 40–120°C to yield 3-chloromethyl-2-methylbenzothiophene.

- Ammonolysis : Reacting the chloromethyl intermediate with aqueous ammonia or benzylamine under reflux in ethanol, followed by hydrochloric acid quenching to form the hydrochloride salt. Yields range from 65–78%.

Nitrile Reduction Pathway

An alternative route employs:

- Cyanoethylation : Friedel-Crafts acylation of 2-methylbenzothiophene with acrylonitrile using BF₃·Et₂O as a catalyst, forming 3-(2-cyanoethyl)-2-methylbenzothiophene.

- Catalytic Hydrogenation : Reducing the nitrile to a primary amine using H₂ and Raney nickel at 50–70°C under 0.6–1.0 MPa pressure, achieving >90% conversion.

This method avoids harsh ammonolysis conditions but requires careful control of hydrogenation to prevent over-reduction.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Pressure Effects

- Higher temperatures (70–100°C) improve chloromethylation rates but risk polysubstitution.

- Hydrogenation at 50–70°C and 0.6 MPa balances reaction speed and safety.

Purification and Salt Formation

Crude ethylamine derivatives are purified via:

- Vacuum Distillation : Isolating intermediates like 3-chloromethyl-2-methylbenzothiophene at 100–120°C under 5–10 mmHg.

- Recrystallization : The free base is dissolved in hot isopropanol, treated with concentrated HCl, and cooled to precipitate the hydrochloride salt with ≥99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloromethylation | 65–78 | 95–98 | High | Moderate |

| Nitrile Reduction | 85–92 | 98–99.5 | Moderate | High |

The nitrile reduction pathway offers superior yields and purity but requires specialized hydrogenation equipment. Chloromethylation is more accessible for small-scale synthesis.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter systems, particularly the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This interaction results in various physiological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride with structurally and functionally related compounds, emphasizing molecular features, pharmacological relevance, and research findings:

Key Structural and Functional Insights:

Heterocyclic Core Influence: Benzothiophene (sulfur atom) vs. Indole Derivatives: The nitrogen in indole enables stronger hydrogen-bonding interactions (e.g., with HSP90’s GLU527 and TYR604), which are critical for antiplasmodial and anticancer activity .

Substituent Effects :

- Methyl Groups : The 2-methyl group in the target compound may sterically hinder interactions compared to unmethylated analogs (e.g., 2-(benzo[b]thiophen-3-yl)ethanamine HCl). However, methyl groups can enhance metabolic stability .

- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in thiophene or indole derivatives) polarize the aromatic system, improving binding to targets like HSP90 .

Pharmacological Relevance :

- HSP90 Inhibition : Indole-based ethanamines (e.g., 2-(5-methyl-1H-indol-3-yl)ethanamine HCl) exhibit hydrogen bonding to HSP90 residues, a trait inferred for the benzothiophene analog due to structural similarity .

- Neuroactivity : Ethylamine-substituted benzodioxoles (e.g., 3,4-methylenedioxyphenethylamine HCl) interact with serotonin receptors, highlighting the role of the ethylamine moiety in neurotransmission .

Research Findings and Data

Table 2: Hydrogen-Bonding Interactions of Selected Compounds (Adapted from )

| Compound | Target Protein | Interacting Residues | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 2-(5-Methyl-1H-indol-3-yl)ethanamine HCl | HSP90 | GLU527, TYR604, LYS546 | -8.2 |

| 2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl | HSP90 | GLU527, TYR604 | -7.9 |

| 2-(Benzo[b]thiophen-3-yl)ethanamine HCl* | HSP90 (predicted) | GLU527 (inferred) | Not reported |

*Predicted based on structural analogy to indole derivatives.

Biological Activity

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiophene family, characterized by its unique structure that imparts significant biological activities. The molecular formula is C11H14ClN, and its IUPAC name is 2-(2-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be beneficial in treating diseases such as cancer and inflammation.

- DNA Binding : Preliminary studies suggest that it may bind to DNA, affecting gene expression and cellular functions.

Antimicrobial Activity

Research indicates that 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from assays indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer drug .

Data Table: Biological Activities Summary

Case Studies

Several studies have highlighted the biological significance of this compound:

- Anticancer Research : A study published in a peer-reviewed journal assessed the cytotoxic effects of various benzothiophene derivatives, including 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride. The results indicated a marked decrease in viability of treated cancer cells compared to controls .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting strong antibacterial activity.

- Mechanistic Insights : A recent thesis explored the synthetic pathways and biological implications of benzothiophene derivatives. It emphasized the need for further research into their mechanisms of action and potential therapeutic roles .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride?

To confirm the molecular structure, use 1H/13C NMR to identify proton and carbon environments (e.g., benzothiophene aromatic signals and ethylamine chain resonances). Mass spectrometry (MS) verifies the molecular ion peak (e.g., [M+H]+ for C₁₁H₁₄NS·HCl) and fragmentation patterns. FT-IR can detect functional groups like N–H stretches (primary amine, ~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹). X-ray crystallography is ideal for resolving stereochemical details if crystalline samples are available .

Basic: How should researchers handle and store this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use amber glass vials to avoid photolytic decomposition. For handling, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks, as amine hydrochlorides can release HCl vapors upon decomposition .

Advanced: What strategies optimize the synthesis yield of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride?

Key parameters include:

- Temperature control : Maintain ≤0°C during amine hydrochloride salt formation to prevent side reactions.

- Catalyst selection : Use Pd/C or Raney nickel for hydrogenation steps in benzothiophene functionalization.

- Purification : Employ recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the product. Yields >75% are achievable with strict anhydrous conditions .

Advanced: How do substituent variations on the benzothiophene ring affect biological activity?

Comparative studies show:

| Substituent Position | Activity Trend (vs. Parent Compound) |

|---|---|

| 2-Methyl | Enhanced lipophilicity, CNS penetration |

| 5-Fluoro | Increased enzyme inhibition (e.g., MAO-B) |

| 7-Methoxy | Reduced cytotoxicity in vitro |

| Replace the 2-methyl group with bulkier substituents (e.g., ethyl) may reduce solubility but improve receptor binding specificity. Use molecular docking simulations to predict interactions with target proteins (e.g., serotonin receptors) . |

Advanced: How can contradictions in reported biological data (e.g., cytotoxicity vs. neuroprotection) be resolved?

Discrepancies often arise from:

- Assay conditions : Varying cell lines (e.g., SH-SY5Y vs. PC12) or serum concentrations in media.

- Dose-response thresholds : Neuroprotective effects may occur at ≤10 μM, while cytotoxicity dominates at ≥50 μM.

- Metabolic stability : Differences in hepatic microsome models (human vs. rodent).

Validate findings using orthogonal assays (e.g., MTT, LDH release) and include positive controls like clorgyline for MAO inhibition studies .

Basic: What solvent systems are compatible with this compound for in vitro assays?

Use DMSO for stock solutions (≤10 mM) due to its solubility in polar aprotic solvents. For aqueous buffers (e.g., PBS), dilute to ≤1 mM to prevent precipitation. Avoid chloroform and ethers, which can form emulsions with the hydrochloride salt. Confirm solubility via dynamic light scattering (DLS) if aggregating in biological media .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Leverage SwissADME to estimate LogP (~2.8), blood-brain barrier penetration (high probability), and CYP450 metabolism (CYP2D6/3A4 substrates). Molecular dynamics simulations (AMBER, GROMACS) model membrane permeability and protein-ligand binding kinetics. Validate predictions with in vivo PK studies in rodent models, monitoring plasma half-life and urinary excretion .

Basic: How to differentiate this compound from structural analogs (e.g., benzofuran derivatives) analytically?

Key differentiators:

- UV-Vis : Benzothiophene absorbs at ~310 nm (vs. ~290 nm for benzofuran).

- LC-MS/MS : Monitor sulfur-specific fragments (e.g., m/z 64 for S+).

- TLC : Rf = 0.4 in ethyl acetate/hexane (1:1) vs. Rf = 0.3 for benzofuran analogs.

Cross-validate with HPLC using a C18 column (retention time ~8.2 min at 1 mL/min) .

Advanced: What mechanistic insights explain its dual role as a MAO inhibitor and serotonin reuptake modulator?

The ethylamine side chain binds MAO-B’s flavin cofactor via hydrogen bonding, while the benzothiophene ring interacts with hydrophobic pockets in the serotonin transporter (SERT). Competitive inhibition assays (Ki ≤ 50 nM for MAO-B) and radioligand displacement (³H-paroxetine for SERT) confirm dual activity. Mutagenesis studies (e.g., MAO-B F343A mutant) reveal critical binding residues .

Advanced: How to address batch-to-batch variability in pharmacological assays?

- Purity checks : Require ≥98% purity (HPLC-UV, λ = 254 nm).

- Counterion analysis : Titrate free amine content with 0.1 M HCl to confirm 1:1 HCl ratio.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess impurity profiles.

Include internal reference standards in each assay plate to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.